molecular formula C25H20ClN3OS B2813673 2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 920468-58-2

2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2813673
CAS RN: 920468-58-2
M. Wt: 445.97
InChI Key: CJHOWLRHSBENKP-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a unique chemical with the linear formula C30H24ClN3O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Chloroacetamide Derivatives and Their Applications

Chloroacetamide derivatives, such as alachlor and metazachlor, are explored for their herbicidal properties to control annual grasses and broad-leaved weeds in various crops. The study by Weisshaar and Böger (1989) delves into the inhibition of fatty acid synthesis by chloroacetamides in the green alga Scenedesmus acutus, highlighting their potential agricultural applications (Weisshaar & Böger, 1989).

Coordination Complexes of Pyrazole-Acetamide

K. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These complexes exhibit significant antioxidant activities, suggesting their potential in pharmacological applications (Chkirate et al., 2019).

Nonlinear Optical Properties of Acetamides

A study by A.N. Castro et al. (2017) investigated the nonlinear optical properties of acetamide structures, including polarization effects, indicating their suitability for photonic devices like optical switches and modulators. This research underscores the potential of acetamides in optical and energy applications (Castro et al., 2017).

Antitumor and Antimicrobial Activities

Further research includes the synthesis of novel acetamide derivatives with anti-inflammatory and antitumor activities. For instance, Sunder and Maleraju (2013) synthesized N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlighting their significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c26-20-7-4-8-21(14-20)29-25(22-15-31-16-23(22)28-29)27-24(30)13-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-12,14H,13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOWLRHSBENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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